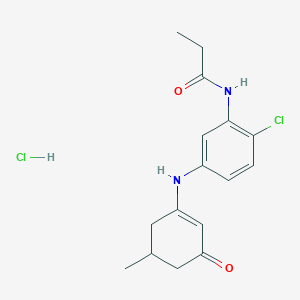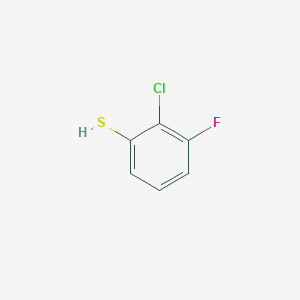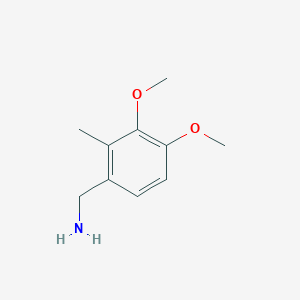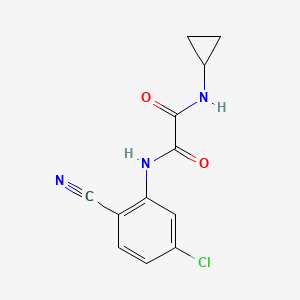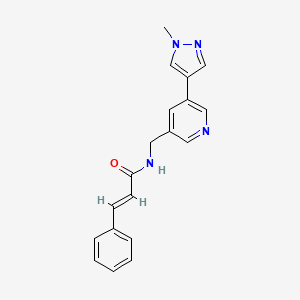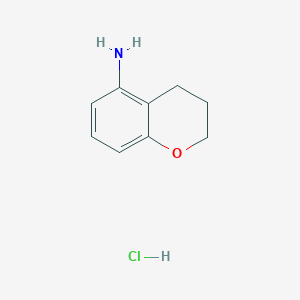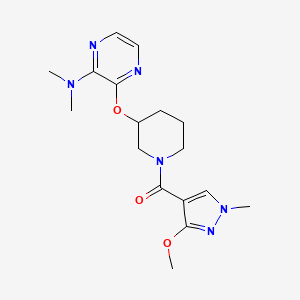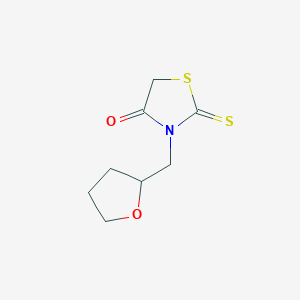
3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one, also known as OTZ, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OTZ belongs to the thiazolidinone family and has a unique sulfur atom in its structure, which makes it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood. However, it is believed that 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer. 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been found to inhibit the NF-κB pathway, which is a major regulator of inflammation and immune response. 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to activate the Nrf2 pathway, which is a key regulator of antioxidant defense. In addition, 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been found to inhibit the PI3K/Akt/mTOR pathway, which is a major regulator of cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been found to have several biochemical and physiological effects. 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to reduce the levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also some limitations to using 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one in lab experiments. 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has low solubility in water, which can limit its bioavailability. In addition, 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has not yet been tested in clinical trials, so its safety and efficacy in humans are not fully known.
Direcciones Futuras
There are several future directions for research on 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one. One area of research is to further investigate the mechanism of action of 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one and identify its molecular targets. Another area of research is to test the safety and efficacy of 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one in animal models and clinical trials. In addition, 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one can be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential. Finally, 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one can be tested for its potential applications in other diseases such as neurodegenerative disorders and autoimmune diseases.
Métodos De Síntesis
3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one can be synthesized using a one-pot reaction of 2-mercaptoacetic acid, ethyl acetoacetate, and 2-bromo-1-ethanol. The reaction involves the formation of a thiazolidinone ring by the reaction of the thiol group with the carbonyl group of ethyl acetoacetate, followed by the addition of the bromo group of 2-bromo-1-ethanol to the oxirane ring. The resulting product is then purified by recrystallization to obtain pure 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one.
Aplicaciones Científicas De Investigación
3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to scavenge free radicals and prevent oxidative damage to cells. In addition, 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S2/c10-7-5-13-8(12)9(7)4-6-2-1-3-11-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTKEHNWPGRDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)CSC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2564175.png)
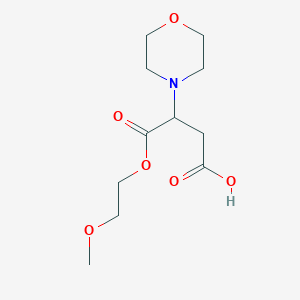
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2564178.png)
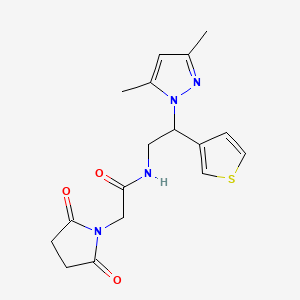
![2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2564185.png)
